molecular formula C9H16N2 B2648774 2-(2-Ethylpiperidin-1-yl)acetonitrile CAS No. 951905-06-9

2-(2-Ethylpiperidin-1-yl)acetonitrile

Cat. No.: B2648774
CAS No.: 951905-06-9
M. Wt: 152.241
InChI Key: RXHHVICXMRATAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylpiperidin-1-yl)acetonitrile typically involves the reaction of 2-ethylpiperidine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution with 2-ethylpiperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylpiperidin-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines .

Scientific Research Applications

2-(2-Ethylpiperidin-1-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethylpiperidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpiperidin-1-yl)acetonitrile
  • 2-(2-Propylpiperidin-1-yl)acetonitrile
  • 2-(2-Butylpiperidin-1-yl)acetonitrile

Uniqueness

2-(2-Ethylpiperidin-1-yl)acetonitrile is unique due to the presence of the ethyl group at the second position of the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

IUPAC Name

2-(2-ethylpiperidin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-9-5-3-4-7-11(9)8-6-10/h9H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHHVICXMRATAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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